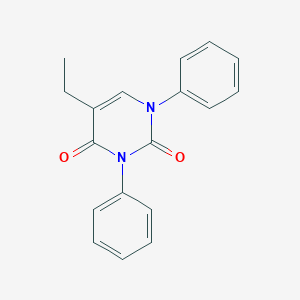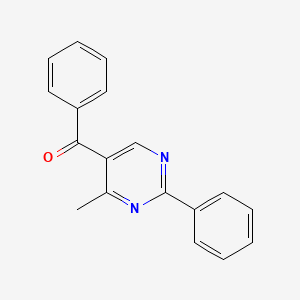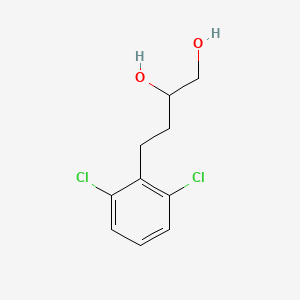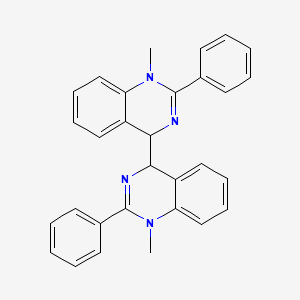
1,1'-Dimethyl-2,2'-diphenyl-1,1',4,4'-tetrahydro-4,4'-biquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline is a complex organic compound with a unique structure that includes two phenyl groups and a tetrahydroquinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce tetrahydroquinazoline derivatives.
Applications De Recherche Scientifique
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl: A simpler compound with two phenyl groups connected by a single bond.
2,2’-Dimethoxy-1,2-diphenylethanone: A compound with similar structural features but different functional groups.
Uniqueness
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline is unique due to its tetrahydroquinazoline core and the presence of both methyl and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
60538-89-8 |
|---|---|
Formule moléculaire |
C30H26N4 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
1-methyl-4-(1-methyl-2-phenyl-4H-quinazolin-4-yl)-2-phenyl-4H-quinazoline |
InChI |
InChI=1S/C30H26N4/c1-33-25-19-11-9-17-23(25)27(31-29(33)21-13-5-3-6-14-21)28-24-18-10-12-20-26(24)34(2)30(32-28)22-15-7-4-8-16-22/h3-20,27-28H,1-2H3 |
Clé InChI |
UMVHCMZIGXXAGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(N=C1C3=CC=CC=C3)C4C5=CC=CC=C5N(C(=N4)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


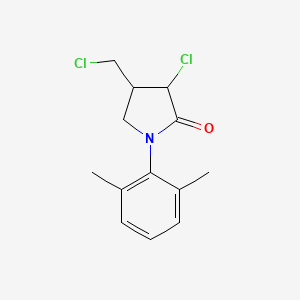

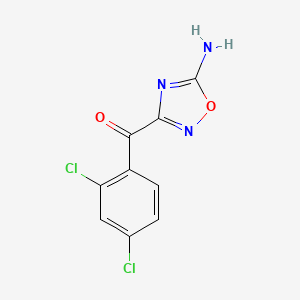

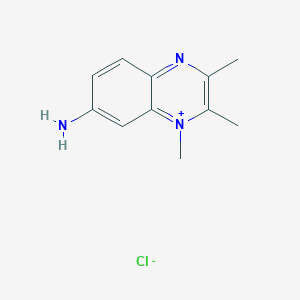
![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)

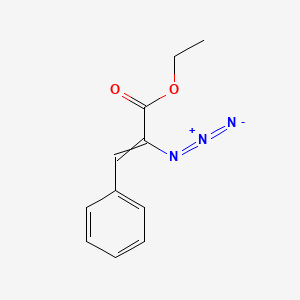
![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
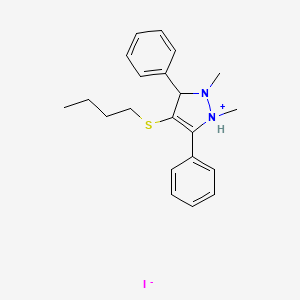
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
